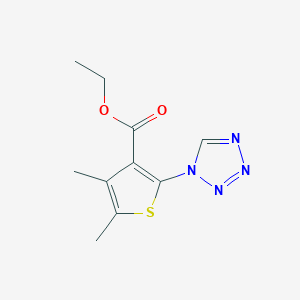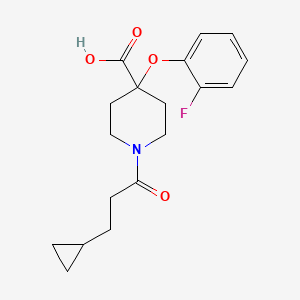![molecular formula C14H21NO3 B5346060 N-[2-(2-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide](/img/structure/B5346060.png)
N-[2-(2-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide is a chemical compound that belongs to the class of amides. It is commonly known as GW501516 or Cardarine. This compound has gained a lot of interest in the scientific community due to its potential use in various research applications. In
Wirkmechanismus
N-[2-(2-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide works by activating the PPAR-delta pathway. This pathway is involved in the regulation of energy metabolism and fatty acid oxidation in skeletal muscle. When activated, it increases the expression of genes involved in these processes, leading to enhanced endurance and improved physical performance.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It enhances endurance and improves physical performance by increasing the expression of genes involved in energy metabolism and fatty acid oxidation. It also has anti-inflammatory effects and has been found to reduce oxidative stress in skeletal muscle.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[2-(2-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide in lab experiments are its ability to enhance endurance and improve physical performance, its anti-inflammatory effects, and its ability to reduce oxidative stress in skeletal muscle. However, its limitations include its complex synthesis method, potential toxicity, and lack of long-term safety data.
Zukünftige Richtungen
There are several future directions for research on N-[2-(2-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide. These include further studies on its potential use in sports medicine, its effects on other tissues and organs, its safety profile, and the development of more efficient synthesis methods. Additionally, research on the use of this compound in the treatment of metabolic disorders such as obesity and diabetes is also an area of interest.
Conclusion
This compound is a promising compound with potential use in various research applications. Its ability to enhance endurance and improve physical performance, its anti-inflammatory effects, and its ability to reduce oxidative stress in skeletal muscle make it an attractive target for further research. However, its complex synthesis method, potential toxicity, and lack of long-term safety data are limitations that need to be addressed. Further research is needed to fully understand the potential benefits and risks of using this compound in various research applications.
Synthesemethoden
The synthesis of N-[2-(2-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide involves the reaction of 2-methylpropan-2-amine with 2-methoxyphenol in the presence of an alkylating agent. The resulting product is then reacted with chloroacetyl chloride to obtain the final product. The synthesis of this compound is a complex process that requires careful handling of chemicals and appropriate equipment.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide has been extensively studied for its potential use in various research applications. One of its most promising applications is in the field of sports medicine. It has been found to enhance endurance and improve physical performance by activating the PPAR-delta pathway. This pathway is responsible for regulating energy metabolism and fatty acid oxidation in skeletal muscle.
Eigenschaften
IUPAC Name |
N-[1-(2-methoxyphenoxy)propan-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-10(2)14(16)15-11(3)9-18-13-8-6-5-7-12(13)17-4/h5-8,10-11H,9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNVQNVWDGQTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)COC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5345985.png)

![allyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5346001.png)

![6-ethyl-2-methyl-N-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5346015.png)
![3-(hexylthio)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5346020.png)
![N-2,1,3-benzothiadiazol-4-yl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5346021.png)
![N-(2-{[(benzylamino)sulfonyl]amino}ethyl)acetamide](/img/structure/B5346029.png)

![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]quinoline](/img/structure/B5346050.png)
![7-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5346051.png)

![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5346057.png)
![2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B5346063.png)